molecular formula C10H6Cl2O2S B13896248 Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate

Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate

Katalognummer: B13896248
Molekulargewicht: 261.12 g/mol
InChI-Schlüssel: OBRPZLIOLBMQBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate: is a chemical compound belonging to the class of benzo[b]thiophenes. These compounds are characterized by a fused ring system containing both benzene and thiophene rings. The presence of chlorine atoms at the 5 and 6 positions of the benzene ring and a carboxylate ester group at the 2 position of the thiophene ring makes this compound unique and potentially useful in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 5,6-dichloro-2-aminobenzoic acid with sulfur-containing reagents, followed by esterification to introduce the methyl ester group .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. The final product is then purified using techniques like recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents .

Medicine: The compound’s potential medicinal applications include its use in developing anti-inflammatory, antimicrobial, and anticancer agents. Its ability to modulate specific biological pathways makes it a valuable tool in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Wirkmechanismus

The mechanism of action of Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Vergleich Mit ähnlichen Verbindungen

  • Methyl 3,6-Dichlorobenzo[b]thiophene-2-carboxylate
  • 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid
  • Methyl benzo[b]thiophene-2-carboxylate

Comparison: Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate is unique due to the presence of chlorine atoms at the 5 and 6 positions, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.

Eigenschaften

Molekularformel

C10H6Cl2O2S

Molekulargewicht

261.12 g/mol

IUPAC-Name

methyl 5,6-dichloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H6Cl2O2S/c1-14-10(13)9-3-5-2-6(11)7(12)4-8(5)15-9/h2-4H,1H3

InChI-Schlüssel

OBRPZLIOLBMQBF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC2=CC(=C(C=C2S1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.